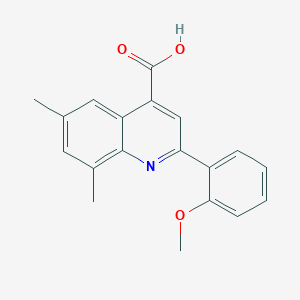
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a methoxyphenyl group and a carboxylic acid group attached to it. The methoxyphenyl group consists of a phenyl ring (a ring of 6 carbon atoms) with a methoxy group (-O-CH3) attached. The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, with the methoxyphenyl and carboxylic acid groups attached at the 2 and 4 positions, respectively. The 6 and 8 positions on the quinoline ring are mentioned as being dimethylated, meaning they each have a methyl group (-CH3) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the functional groups it contains. For example, the presence of the carboxylic acid group would likely make this compound acidic. The aromatic rings could contribute to its stability and potentially its color .科学的研究の応用
Pharmaceutical Research and Drug Development
2-Methoxyphenylacetic acid serves as a valuable pharmaceutical intermediate . Researchers explore its potential in synthesizing novel drugs due to its structural features. By modifying its functional groups, scientists can create derivatives with specific pharmacological activities. These derivatives may target receptors, enzymes, or other biological pathways, contributing to drug discovery and development .
Protecting Group in Organic Synthesis
The chemoselective nature of 2-methoxyphenyl isocyanate makes it an excellent choice as a protecting group for amines. When attached to an amine, it shields the amino functionality during synthetic steps. Afterward, a straightforward deprotection step regenerates the free amine. This stability under acidic, alkaline, and aqueous conditions enhances its utility in organic synthesis .
Boron Reagent in Suzuki–Miyaura Coupling
2-Methoxyphenylboronic acid, derived from 2-methoxyphenylacetic acid, plays a crucial role in Suzuki–Miyaura cross-coupling reactions . In this organic transformation, boron-containing compounds (such as boronic acids) react with halides (e.g., aryl or vinyl halides) catalyzed by palladium complexes. The resulting products are valuable intermediates for pharmaceuticals, agrochemicals, and materials science .
Investigating Boron Function in Plants
Researchers use 2-methoxyphenylboronic acid to study the role of boron in plant physiology. By introducing this compound into plant systems, they explore its effects on growth, metabolism, and stress responses. Understanding boron’s impact on plants contributes to sustainable agriculture and crop improvement .
作用機序
将来の方向性
特性
IUPAC Name |
2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-8-12(2)18-14(9-11)15(19(21)22)10-16(20-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPXWAVHYEQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)
![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)
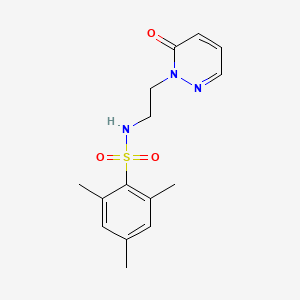
![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)

![3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
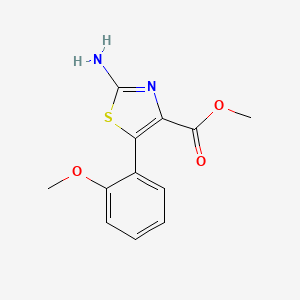

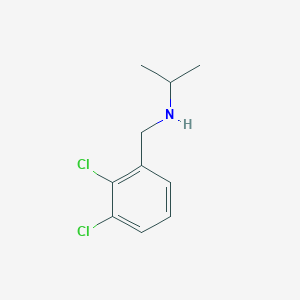
![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)

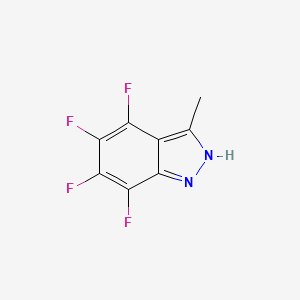
![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)
